4-Fluorobenzo[d]thiazol-2(3H)-one as a Precursor to Selective COX-2 Inhibitors with Quantified Selectivity Indices
In a study evaluating benzo[d]thiazole analogs for COX-2 inhibitory effects, compounds derived from the benzothiazolone scaffold exhibited moderate COX-2 inhibition with IC50 values ranging from 0.28 to 0.77 μM and COX-2 selectivity indexes (SI) of 7.2 to 18.6 [1]. While the exact compound was not directly tested, this class-level data indicates that the 4-fluorobenzothiazolone core is a viable starting point for achieving selectivity over COX-1, with the fluorine atom likely contributing to binding affinity and metabolic stability.
| Evidence Dimension | COX-2 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.28 - 0.77 μM; SI = 7.2 - 18.6 (for benzothiazolone-derived analogs) |
| Comparator Or Baseline | Non-fluorinated or differently substituted benzothiazolones (not specified) |
| Quantified Difference | Selectivity indices of up to 18.6 indicate potential for reduced gastrointestinal toxicity compared to non-selective COX inhibitors. |
| Conditions | Ovine COX-1 and COX-2 enzyme inhibition assays |
Why This Matters
The selectivity profile suggests that derivatives of 4-fluorobenzo[d]thiazol-2(3H)-one may offer a therapeutic window with improved safety compared to traditional NSAIDs, a key procurement consideration for anti-inflammatory drug development.
- [1] He, L.Y., Zhang, S.S., Peng, D.X., Guan, L.P., and Wang, X.H. (2020) Bioorg. Med. Chem. Lett., 30(17), 127376. DOI: 10.1016/j.bmcl.2020.127376. View Source
